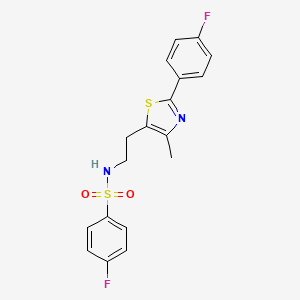

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Description

The compound 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide features a benzenesulfonamide group linked via an ethyl chain to a 4-methylthiazole ring substituted with a 4-fluorophenyl group. Key structural attributes include:

Properties

IUPAC Name |

4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S2/c1-12-17(25-18(22-12)13-2-4-14(19)5-3-13)10-11-21-26(23,24)16-8-6-15(20)7-9-16/h2-9,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQASCUAZBSMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorinated aromatic rings are introduced through electrophilic aromatic substitution reactions, often using reagents such as N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Cyclocondensation and Core Formation

The triazolo[4,3-a]pyrazine core is synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions. For example:

-

Intermediate cyclization : Chloromethyl precursors react with amines to form fused triazole rings, as observed in azetidinylquinazolinone syntheses .

-

Key conditions : K₂CO₃ in DMF at room temperature facilitates dehydrochlorinative cyclization .

Amidation and Acetamide Functionalization

The acetamide group is introduced via nucleophilic acyl substitution or coupling reagents:

-

Reaction with aniline derivatives : Chloroacetyl intermediates react with 3-acetylaniline to form the acetamide linkage .

-

Coupling agents : EDCl/HOBt or DCC promote amide bond formation between carboxylic acids and amines .

Alkylation of the Methyl(Propyl)Amino Group

The methyl(propyl)amino substituent at position 8 is introduced through:

-

Nucleophilic substitution : Reacting bromo or iodo precursors with methylpropylamine under reflux .

-

Reductive amination : Ketones or aldehydes react with methylpropylamine in the presence of NaBH₃CN .

Cross-Coupling Reactions

The triazolo core participates in metal-catalyzed cross-couplings to introduce aryl/heteroaryl groups:

Oxidation and Reduction Pathways

-

Oxidation : The 3-oxo group is stable under mild conditions but can be reduced to a hydroxyl group using NaBH₄ in methanol .

-

Reductive amination : Ketones in side chains are converted to amines via NH₃/NaBH₃CN .

Comparative Reactivity of Structural Analogs

The table below highlights reactivity trends in related triazolo-pyrazine/quinazoline derivatives:

| Compound |

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide exhibit antiviral properties. The thiazole derivatives have been studied for their effectiveness against viruses, including HIV and hepatitis C virus (HCV). For example, thiazole-containing compounds have demonstrated significant inhibition of viral replication pathways, making them candidates for further development as antiviral agents .

Anticancer Properties

The compound may also play a role in oncology. Studies have shown that sulfonamides can inhibit specific enzymes involved in cancer cell proliferation. The interaction of the compound with molecular targets related to cancer pathways suggests potential use in cancer therapy .

Enzyme Inhibition

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of critical pathways in diseases such as cancer and infections .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, which are crucial for optimizing yield and purity. Key reaction conditions include the choice of solvents (e.g., dimethylformamide), temperature, and catalysts.

The compound's mechanism of action is linked to its structural features, particularly the fluorine atoms and the thiazole ring, which enhance binding affinity to biological targets .

Case Study 1: Antiviral Efficacy

A study focusing on thiazole derivatives demonstrated that certain compounds exhibited potent inhibitory effects against HIV-1 strains, including those resistant to standard treatments. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced antiviral activity .

Case Study 2: Anticancer Research

In another investigation, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit CDK9-mediated RNA polymerase II transcription. The results showed that these compounds could reduce the expression of anti-apoptotic proteins like Mcl-1, suggesting a pathway for inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and thiazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the evidence:

Physicochemical Properties

- Solubility : Sulfonamide and thione groups (e.g., Ev3 compounds) improve aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethoxy in Ev7) enhance membrane permeability .

- Stability: Fluorine atoms in the target compound and Ev5 pyrimidine reduce metabolic degradation compared to non-fluorinated analogs .

- Tautomerism : Triazole-thione tautomerism in Ev3 compounds influences reactivity and binding modes, unlike the rigid thiazole core in the target compound .

Biological Activity

4-Fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound with significant potential in pharmacology, particularly in antibacterial and anticancer applications. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, fluorinated aromatic groups, and a sulfonamide moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 424.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate enzyme activity or receptor function, leading to specific therapeutic effects .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties:

- Inhibition of Gram-positive Bacteria : It has shown effective bactericidal action against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM .

- Biofilm Disruption : The compound demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) between 62.216–124.432 µg/mL .

Anticancer Potential

The compound's sulfonamide moiety is known for its role in inhibiting carbonic anhydrase, which has implications in cancer therapy. In vivo studies have indicated that derivatives of this compound can modulate dopaminergic signaling pathways, potentially affecting tumor growth and metastasis .

Case Studies and Research Findings

- Behavioral Sensitization Study : A study involving mice demonstrated that the administration of related sulfonamide derivatives significantly attenuated nicotine-induced behavioral sensitization. This effect was associated with altered adenosine levels in the striatum, indicating potential neuropharmacological applications .

- Antibacterial Efficacy Comparison : Comparative studies have shown that compounds similar to this compound exhibit superior antibacterial potency compared to traditional antibiotics like ampicillin and streptomycin .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from thiazole precursors. Key methods include:

- Electrophilic Aromatic Substitution : Introducing fluorinated groups onto the aromatic rings.

- Cyclization Reactions : Forming the thiazole ring under acidic or basic conditions .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with a thiazole-containing amine. For example, sulfonamide formation can be achieved by reacting 4-fluorobenzenesulfonyl chloride with a pre-synthesized thiazole-ethylamine intermediate in dry pyridine under inert conditions. The reaction mixture is stirred at room temperature, followed by acidification and purification via flash chromatography to isolate the target compound . Key steps include controlling reaction pH (~5–6) to avoid side reactions and using chromatographic techniques for purity.

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR Spectroscopy : Confirm the presence of sulfonamide (-SO₂NH-) and thiazole (C-S-C) functional groups. For example, IR absorption at ~1240–1255 cm⁻¹ indicates C=S stretching in thiazole, while ¹H-NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Crystallize the compound in a suitable solvent (e.g., DMSO/EtOH) and analyze hydrogen bonding between sulfonamide and thiazole moieties to confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) using fluorometric or colorimetric assays. For example:

- Kinase Inhibition : Test at 1–10 µM concentrations in ATP-competitive assays with recombinant enzymes.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Thiazole Ring : Replace the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions.

- Sulfonamide Linker : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to improve target binding.

- Assay Design : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, PF-05089771 (a related sulfonamide) showed NaV1.7 selectivity by optimizing diaryl ether substituents .

Q. How should conflicting data on biological activity be resolved?

- Methodological Answer : Investigate potential sources of discrepancy:

- Purity : Re-analyze compound purity via HPLC (>98%) and LC-MS to rule out impurities affecting assay results .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Structural Confirmation : Re-examine crystallographic data to verify no polymorphic variations exist .

Q. What crystallographic strategies elucidate its binding mode with biological targets?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase IX) and use SHELXD for phase determination. Refine the structure with SHELXL, focusing on:

- Hydrogen Bonds : Between sulfonamide -SO₂NH- and active-site residues (e.g., Zn²⁺ in carbonic anhydrase).

- π-Stacking : Between the thiazole ring and aromatic side chains (e.g., Phe131) .

Q. How can metabolic stability be improved for in vivo studies?

- Methodological Answer : Address metabolic liabilities identified in preclinical PK studies:

- Cytochrome P450 Inhibition : Replace labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoromethyl).

- Microsomal Stability : Test hepatic clearance using rat/human liver microsomes. PF-05089771 optimized metabolic stability by reducing CYP3A4 inhibition via structural modifications .

Q. What advanced analytical methods quantify its stability under physiological conditions?

- Methodological Answer : Use LC-MS/MS to monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). For fluorescence-based tracking, derivatize the compound with a fluorophore (e.g., dansyl chloride) and measure emission intensity changes over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.